molecular formula C27H17BrF3N5O3S B11527187 N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11527187
M. Wt: 628.4 g/mol
InChI Key: JKJUUNMQLWLSDH-UHFFFAOYSA-N
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Description

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C27H17BrF3N5O3S

Molecular Weight

628.4 g/mol

IUPAC Name

N-[3-(4-bromophenyl)sulfanyl-5-nitrophenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C27H17BrF3N5O3S/c1-15-2-4-16(5-3-15)23-13-24(27(29,30)31)35-25(34-23)22(14-32-35)26(37)33-18-10-19(36(38)39)12-21(11-18)40-20-8-6-17(28)7-9-20/h2-14H,1H3,(H,33,37)

InChI Key

JKJUUNMQLWLSDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)SC5=CC=C(C=C5)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl, nitrophenyl, methylphenyl, and trifluoromethyl groups. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfanyl group allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows for the study of interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the nitrophenyl and bromophenyl groups may interact with different biological targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:

  • N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of bromophenyl, nitrophenyl, methylphenyl, and trifluoromethyl groups.
  • Other similar compounds may have different substituents, such as chloro or methoxy groups, which can alter their chemical and biological properties.

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